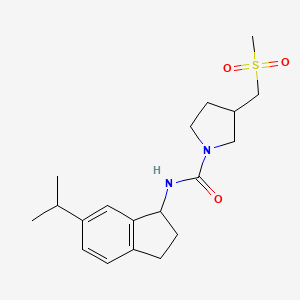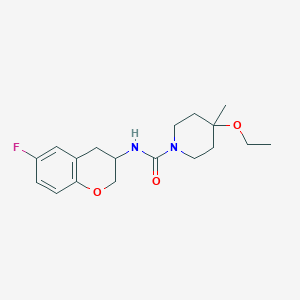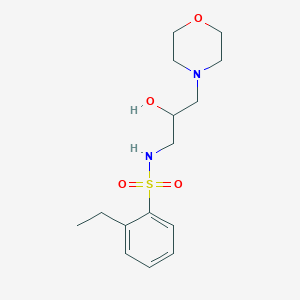![molecular formula C18H28N2O3 B7078005 2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7078005.png)
2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide is a synthetic organic compound that belongs to the class of oxazepane derivatives This compound is characterized by the presence of an oxazepane ring, a carboxamide group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazepane ring: This can be achieved through the cyclization of an appropriate amino alcohol with a dihalide under basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halide with a phenol derivative in the presence of a base.
Formation of the carboxamide group: This can be accomplished by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, substitution may result in various substituted derivatives, and hydrolysis may generate carboxylic acids and amines.
Scientific Research Applications
2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-(2-methylphenoxy)ethyl]-1,4-oxazepane-4-carboxamide
- 2-methyl-N-[2-(2-methylphenoxy)propyl]-1,4-oxazepane-4-carboxamide
- 2-methyl-N-[2-(2-methylphenoxy)hexyl]-1,4-oxazepane-4-carboxamide
Uniqueness
2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-16(23-17-9-6-5-8-14(17)2)12-19-18(21)20-10-7-11-22-15(3)13-20/h5-6,8-9,15-16H,4,7,10-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKAIMCKCJVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)N1CCCOC(C1)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B7077935.png)
![N-[2-(3,4-difluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7077946.png)
![1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N-phenylpiperidin-3-amine](/img/structure/B7077951.png)
![N-[5-(2-methylfuran-3-yl)-1,2-oxazol-3-yl]-4-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B7077956.png)
![1-[2-(2,6-Dimethylphenyl)ethyl]-3-(6-oxaspiro[4.5]decan-9-yl)urea](/img/structure/B7077962.png)
![N'-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide](/img/structure/B7077975.png)
![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one](/img/structure/B7078009.png)
![2-methyl-N-[2-(2-methylphenoxy)butyl]-3-oxopiperazine-1-carboxamide](/img/structure/B7078013.png)
![4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide](/img/structure/B7078028.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-N'-[4-(1,2,4-triazol-1-ylmethyl)phenyl]oxamide](/img/structure/B7078036.png)
![N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7078038.png)


